1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with hydroxyhexyl and dimethyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a hydroxyhexyl group under basic conditions, followed by methylation reactions to introduce the dimethyl groups. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The purine ring can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group can yield hexanoic acid, while nucleophilic substitution on the purine ring can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The hydroxyhexyl and dimethyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl): Known for its use in biochemical research and as a pharmaceutical intermediate.
1,3-Dimethylxanthine (Theophylline): Widely used in medicine for its bronchodilator effects.
1,3,7-Trimethylxanthine (Caffeine): Commonly known for its stimulant properties.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyhexyl group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H21N4O3+ |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C13H21N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-10,18H,4-7H2,1-3H3/q+1/t9-,10?/m1/s1 |
InChI Key |
GIOHEOBOMDBWMS-YHMJZVADSA-N |
Isomeric SMILES |
C[C@H](CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O |
Canonical SMILES |
CC(CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O |
Origin of Product |
United States |
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